2-Propen-1-amine, 3-(2-fluorophenyl)-
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Overview
Description
2-Propen-1-amine, 3-(2-fluorophenyl)- is an organic compound with the molecular formula C9H10FN It is a derivative of propenamine, where a fluorophenyl group is attached to the third carbon of the propenamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(2-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple the fluorophenyl group to the propenamine backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is favored due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the propenamine chain can be reduced to form saturated amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-Propen-1-amine, 3-(2-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(2-fluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: The parent compound without the fluorophenyl group.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: A similar compound with a furyl group instead of a propenamine chain.
3-(2-Fluorophenyl)propylamine: A saturated analogue of 2-Propen-1-amine, 3-(2-fluorophenyl)-.
Uniqueness
2-Propen-1-amine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
InChI Key |
BFSUQNBAQBOMJJ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CN)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN)F |
Origin of Product |
United States |
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